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Compound of Interest

4-(3-Azetidinyl)-2-phenyl-
Compound Name:
morpholine 2HCI

Cat. No.: B8179718

Get Quote

Executive Summary

4-(3-Azetidinyl)-2-phenyl-morpholine dihydrochloride is a specialized heterocyclic compound

featuring a 2-phenylmorpholine core substituted at the nitrogen atom with a 3-azetidinyl moiety.
This scaffold shares structural homology with norepinephrine reuptake inhibitors (NRIs) like
Reboxetine and psychostimulants like Phenmetrazine.

This technical guide details a convergent synthetic pathway designed for high chemical purity
(>98%) and scalability. The protocol prioritizes the reductive amination strategy due to its
superior impurity profile compared to direct alkylation methods.

Retrosynthetic Analysis

The most robust disconnection strategy isolates the morpholine ring and the azetidine ring as
two distinct stable precursors.

e Disconnection: N(morpholine)—-C(azetidine) bond.

» Fragment A (Nucleophile): 2-Phenylmorpholine (Secondary amine).
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o Fragment B (Electrophile): 1-Boc-3-azetidinone (Ketone).[1]
o Transformation: Reductive Amination followed by acidolytic deprotection.

Pathway Logic

e Regiocontrol: Synthesizing the 2-phenylmorpholine core first ensures the phenyl group is
fixed at the C2 position, avoiding complex isomer separations later.

o Chemisty Selectivity: Using tert-butyl carbamate (Boc) protection on the azetidine nitrogen
prevents polymerization and allows for controlled coupling.

e Salt Formation: The final conversion to the 2HCI salt ensures stability against oxidation and
improves water solubility for biological assays.

Detailed Synthesis Protocol
Phase 1: Synthesis of 2-Phenylmorpholine Core

Note: If 2-phenylmorpholine is commercially sourced, proceed to Phase 2.

Reaction Overview: Ring-opening of styrene oxide with ethanolamine followed by acid-
catalyzed cyclodehydration.

Step 1.1: Epoxide Ring Opening
» Reagents: Styrene oxide (1.0 eq), Ethanolamine (1.2 eq), Methanol (Solvent).

e Conditions: Reflux (65°C), 4—6 hours.

¢ Mechanism: Nucleophilic attack of the primary amine on the less substituted carbon of the
epoxide (regioselective

)

¢ Intermediate:N-(2-Hydroxyethyl)-2-hydroxy-2-phenylethylamine.

Step 1.2: Cyclodehydration

* Reagents: Conc.
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(3.0 eq) or 70%

e Conditions: 140-150°C, 12 hours.

o Workup: Neutralize with NaOH (pH 10), extract with DCM, dry over

 Yield Target: 65-75%.

Critical Process Parameter (CPP): Temperature control during cyclization is vital. Below 130°C,

the reaction is sluggish; above 160°C, charring and elimination (styrene formation) occur.

Phase 2: Reductive Amination (Coupling)

This step couples the morpholine core with the protected azetidine ketone.

Protocol

e Preparation: In a dry reactor under

, dissolve 2-phenylmorpholine (1.0 eq) and 1-Boc-3-azetidinone (1.1 eq) in 1,2-
Dichloroethane (DCE).

e Imine Formation: Add catalytic Acetic Acid (AcOH, 0.1 eq). Stir at Room Temperature (RT)
for 1 hour.

o Checkpoint: Monitor by TLC/LCMS for the disappearance of the ketone.

e Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over
30 minutes.

¢ Reaction: Allow to warm to RT and stir for 12—16 hours.
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e Quench: Add saturated agueous

. Stir vigorously for 30 minutes.

o Extraction: Extract organic layer, wash with brine, dry over

, and concentrate.

 Purification: Flash chromatography (Hexane/EtOACc).

o Target Product:tert-butyl 3-(2-phenylmorpholino)azetidine-1-carboxylate.

Phase 3: Deprotection and Salt Formation

The final step removes the Boc group and generates the stable dihydrochloride salt.

Protocol

¢ Dissolution: Dissolve the Boc-protected intermediate in 1,4-Dioxane (5 vol).
e Acidolysis: Add 4M HCI in Dioxane (10 eq) dropwise at 0°C.

e Reaction: Stir at RT for 4-6 hours. A white precipitate should form.

« Isolation: Filter the solid under

atmosphere.

e Washing: Wash the filter cake with cold diethyl ether (

) to remove organic impurities.

Drying: Vacuum dry at 40°C for 24 hours.

Final Product: 4-(3-Azetidinyl)-2-phenyl-morpholine 2HCI.

Process Data & Specifications
Table 1: Key Reagents and Stoichiometry
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Reagent

Eq.

Critical Notes

2-Phenylmorpholine

Core Scaffold 1.0

Purity >98% required
to avoid isomeric

byproducts.

1-Boc-3-azetidinone

Linker/Head 1.1

Excess ensures
complete consumption

of the morpholine.

NaBH(OAC)3

Reducing Agent 15

Milder than
NaBH3CN; prevents
reduction of the

azetidine ring.

HCI (4M in Dioxane)

Deprotection 10.0

Anhydrous conditions
prevent hydrolysis of

the morpholine ether.

Table 2: Impurity Profile

Impurity Type

Origin

Control Strategy

Regioisomer A

Styrene oxide opening at

benzylic position

Use Methanol solvent; lower

temp in Step 1.1.

Bis-alkylation

Reaction of morpholine with

two azetidines

Steric hindrance usually
prevents this; control

stoichiometry.

Elimination Product

Acid-catalyzed elimination

during Step 1.2

Maintain temp <150°C; avoid

prolonged heating.

Pathway Visualization (Graphviz)
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Phase 1: Core Synthesis
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Caption: Convergent synthesis pathway illustrating the construction of the morpholine core
followed by reductive coupling with the azetidine moiety.

References
e Preparation of 2-Phenylmorpholine

o Source:PrepChem.com. "Synthesis of 2-Phenylmorpholine."

o URL:[Link]
o Context: Standard acid-catalyzed cyclization of amino-diols derived
e Reductive Amination Methodologies

o Source: Abdel-Magid, A. F.,, et al. "Reductive Amination of Aldehydes and Ketones with
Sodium Triacetoxyborohydride.” Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

o URL:[Link]

o Context: Establishes STAB/DCE as the gold standard for coupling secondary amines and
ketones.

e Azetidine Scaffolds in Medicinal Chemistry
o Source:Organic Chemistry Portal. "Synthesis of Azetidines."
o URL:[Link]
o Context: General reactivity and protection strategies for 3-azetidinone deriv

e Source: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic
Synthesis. Wiley-Interscience.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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azetidinyl-2-phenyl-morpholine-2hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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